molecular formula C22H23NO7 B12312418 Methyl 3-O-Benzyl-2-deoxy-2-N-phthalimido-beta-D-glucopyranoside

Methyl 3-O-Benzyl-2-deoxy-2-N-phthalimido-beta-D-glucopyranoside

Cat. No.: B12312418
M. Wt: 413.4 g/mol
InChI Key: QJCKSASQOOXSCY-UHFFFAOYSA-N
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Description

Methyl 3-O-benzyl-2-deoxy-2-phthalimido-b-D-glucopyranoside is a valuable compound extensively used in scientific research. Its unique structure, which includes a benzyl group and a phthalimido group attached to a glucopyranoside backbone, makes it particularly useful in the study of drug-resistant microbial infections.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-O-benzyl-2-deoxy-2-phthalimido-b-D-glucopyranoside typically involves multiple stepsThe reaction conditions often require the use of specific solvents and catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to maximize yield and minimize costs, often using continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-O-benzyl-2-deoxy-2-phthalimido-b-D-glucopyranoside undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the compound, often using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be used to remove specific groups or modify the oxidation state of the compound, typically using reagents like lithium aluminum hydride.

    Substitution: This reaction involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Methyl 3-O-benzyl-2-deoxy-2-phthalimido-b-D-glucopyranoside has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with various biological molecules and its potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of drug-resistant microbial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-O-benzyl-2-deoxy-2-phthalimido-b-D-glucopyranoside involves its interaction with specific molecular targets. The benzyl and phthalimido groups play crucial roles in binding to these targets, which can include enzymes, receptors, or other proteins. These interactions can modulate the activity of the targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3,6-Di-O-benzyl-2-deoxy-2-N-phthalimido-β-D-glucopyranoside: Similar in structure but with additional benzyl groups, offering different chemical properties and applications.

    Methyl 3,6-di-O-benzyl-2-deoxy-2-phthalimido-b-D-glucopyranoside: Another closely related compound with similar applications in biomedical research.

Uniqueness

Methyl 3-O-benzyl-2-deoxy-2-phthalimido-b-D-glucopyranoside is unique due to its specific substitution pattern, which provides distinct chemical and biological properties. This uniqueness makes it particularly valuable in the study of drug-resistant microbial infections and other specialized research areas.

Properties

IUPAC Name

2-[5-hydroxy-6-(hydroxymethyl)-2-methoxy-4-phenylmethoxyoxan-3-yl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO7/c1-28-22-17(23-20(26)14-9-5-6-10-15(14)21(23)27)19(18(25)16(11-24)30-22)29-12-13-7-3-2-4-8-13/h2-10,16-19,22,24-25H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJCKSASQOOXSCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(C(O1)CO)O)OCC2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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